4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
CAS No.: 2549014-20-0
Cat. No.: VC11831397
Molecular Formula: C19H21N3O4S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549014-20-0 |
|---|---|
| Molecular Formula | C19H21N3O4S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C19H21N3O4S/c20-19(23)18-10-15(7-8-21-18)26-16-11-22(12-16)27(24,25)17-6-5-13-3-1-2-4-14(13)9-17/h5-10,16H,1-4,11-12H2,(H2,20,23) |
| Standard InChI Key | JDWSGDMWZYGJGE-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)OC4=CC(=NC=C4)C(=O)N |
| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)OC4=CC(=NC=C4)C(=O)N |
Introduction
Synthesis
The synthesis of this compound involves multiple steps, leveraging advanced organic chemistry techniques. Below is an outline of the synthetic approach:
Synthetic Route
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Formation of the Azetidine Ring:
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The azetidine ring is synthesized via cyclization reactions involving suitable precursors such as amino alcohols or halogenated intermediates.
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Introduction of the Tetrahydronaphthalene-Sulfonyl Group:
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The sulfonyl group is introduced through sulfonylation using tetrahydronaphthalene-2-sulfonyl chloride under basic conditions.
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Coupling with Pyridine Scaffold:
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The azetidine derivative is coupled with a pyridine-2-carboxylic acid derivative using activating agents like carbodiimides (e.g., DCC or EDC) in the presence of a base.
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Final Ether Linkage Formation:
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The ether bond between the azetidine and pyridine moieties is established via nucleophilic substitution reactions.
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Reaction Conditions
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Solvents: Acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF).
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Catalysts: Lewis acids or bases depending on the step.
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Temperature: Typically ranges from room temperature to moderate heating (~50–80°C).
Medicinal Chemistry
The compound's structural features suggest potential biological activity due to:
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The sulfonamide group, which is known for its role in enzyme inhibition.
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The pyridine scaffold, which often interacts with biological targets like kinases or receptors.
Potential therapeutic areas include:
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Antimicrobial agents: Sulfonamides are well-documented for their antibacterial properties.
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Anti-inflammatory drugs: Similar compounds have shown activity against inflammatory pathways.
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Cancer therapeutics: Structural analogs have been investigated as inhibitors of protein kinases involved in cancer progression.
Drug Design
The compound may serve as a lead structure for developing derivatives with enhanced potency and selectivity for specific biological targets.
Biological Activity
While specific experimental data on this compound may be limited, related compounds with similar structural motifs exhibit:
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Antimicrobial activity: Effective against Gram-positive and Gram-negative bacteria.
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Enzyme inhibition: Particularly targeting sulfonamide-sensitive enzymes.
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Cytotoxic effects: Potential anticancer properties through apoptosis induction.
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